molecular formula C8H12O B14566785 (1-Methylcyclopent-3-en-1-yl)acetaldehyde CAS No. 61394-30-7

(1-Methylcyclopent-3-en-1-yl)acetaldehyde

Cat. No.: B14566785
CAS No.: 61394-30-7
M. Wt: 124.18 g/mol
InChI Key: QUZWZGSTHKXCCG-UHFFFAOYSA-N
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Description

(1-Methylcyclopent-3-en-1-yl)acetaldehyde: is an organic compound with the molecular formula C8H12O. It is a derivative of cyclopentene, featuring a methyl group at the first position and an acetaldehyde group at the second position. This compound is known for its unique structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopent-3-en-1-yl)acetaldehyde typically involves the following steps:

    Cyclopentene Formation: Cyclopentene is synthesized through the dehydrogenation of cyclopentane.

    Methylation: The cyclopentene undergoes methylation at the first position using a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

    Formylation: The methylated cyclopentene is then subjected to formylation using a formylating agent such as ethyl formate in the presence of a catalyst like aluminum chloride to introduce the acetaldehyde group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and reagents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Methylcyclopent-3-en-1-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the methyl group or the cyclopentene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: (1-Methylcyclopent-3-en-1-yl)acetic acid.

    Reduction: (1-Methylcyclopent-3-en-1-yl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1-Methylcyclopent-3-en-1-yl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1-Methylcyclopent-3-en-1-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s unique structure allows it to participate in specific biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenteneacetaldehyde: Lacks the methyl group at the first position.

    (1-Methylcyclopent-3-en-1-yl)methanol: Contains a hydroxyl group instead of an aldehyde group.

    (1-Methylcyclopent-3-en-1-yl)acetic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

(1-Methylcyclopent-3-en-1-yl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclopentene ring

Properties

CAS No.

61394-30-7

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-(1-methylcyclopent-3-en-1-yl)acetaldehyde

InChI

InChI=1S/C8H12O/c1-8(6-7-9)4-2-3-5-8/h2-3,7H,4-6H2,1H3

InChI Key

QUZWZGSTHKXCCG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC1)CC=O

Origin of Product

United States

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